molecular formula C28H28N2O2 B11508173 1-benzyl-9a-[(Z)-2-(4-methoxyphenyl)ethenyl]-9,9-dimethyl-9,9a-dihydro-1H-imidazo[1,2-a]indol-2(3H)-one

1-benzyl-9a-[(Z)-2-(4-methoxyphenyl)ethenyl]-9,9-dimethyl-9,9a-dihydro-1H-imidazo[1,2-a]indol-2(3H)-one

Cat. No.: B11508173
M. Wt: 424.5 g/mol
InChI Key: LRFINWKNLJRYBV-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BENZYL-9A-[(1Z)-2-(4-METHOXYPHENYL)ETHENYL]-9,9-DIMETHYL-1H,2H,3H,9H,9AH-IMIDAZO[1,2-A]INDOL-2-ONE is a complex organic compound that belongs to the class of imidazoindoles. This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and an indole moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-9A-[(1Z)-2-(4-METHOXYPHENYL)ETHENYL]-9,9-DIMETHYL-1H,2H,3H,9H,9AH-IMIDAZO[1,2-A]INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Methoxyphenyl Group: The methoxyphenyl group can be added through a Heck reaction, which involves the coupling of a halogenated methoxybenzene with the indole core in the presence of a palladium catalyst.

    Final Cyclization: The final step involves cyclization to form the imidazoindole structure, which can be achieved through a condensation reaction with appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-9A-[(1Z)-2-(4-METHOXYPHENYL)ETHENYL]-9,9-DIMETHYL-1H,2H,3H,9H,9AH-IMIDAZO[1,2-A]INDOL-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-BENZYL-9A-[(1Z)-2-(4-METHOXYPHENYL)ETHENYL]-9,9-DIMETHYL-1H,2H,3H,9H,9AH-IMIDAZO[1,2-A]INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-9A-[(1Z)-2-(4-METHOXYPHENYL)ETHENYL]-9,9-DIMETHYL-1H,2H,3H,9H,9AH-IMIDAZO[1,2-A]INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole core structure and exhibit similar biological activities.

    Benzyl Derivatives: Compounds like benzyl alcohol and benzyl chloride have the benzyl group and are used in various chemical reactions.

    Methoxyphenyl Derivatives: Compounds such as 4-methoxyphenol and 4-methoxybenzaldehyde contain the methoxyphenyl group and are used in organic synthesis.

Uniqueness

1-BENZYL-9A-[(1Z)-2-(4-METHOXYPHENYL)ETHENYL]-9,9-DIMETHYL-1H,2H,3H,9H,9AH-IMIDAZO[1,2-A]INDOL-2-ONE is unique due to its combination of functional groups and the resulting chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C28H28N2O2

Molecular Weight

424.5 g/mol

IUPAC Name

3-benzyl-3a-[(Z)-2-(4-methoxyphenyl)ethenyl]-4,4-dimethyl-1H-imidazo[1,2-a]indol-2-one

InChI

InChI=1S/C28H28N2O2/c1-27(2)24-11-7-8-12-25(24)29-20-26(31)30(19-22-9-5-4-6-10-22)28(27,29)18-17-21-13-15-23(32-3)16-14-21/h4-18H,19-20H2,1-3H3/b18-17-

InChI Key

LRFINWKNLJRYBV-ZCXUNETKSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2N3C1(N(C(=O)C3)CC4=CC=CC=C4)/C=C\C5=CC=C(C=C5)OC)C

Canonical SMILES

CC1(C2=CC=CC=C2N3C1(N(C(=O)C3)CC4=CC=CC=C4)C=CC5=CC=C(C=C5)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.